![molecular formula C19H20F3N5 B10914319 4-(4-ethylphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10914319.png)
4-(4-ethylphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE is a complex organic compound characterized by its unique structural components, including an ethylphenyl group, a trifluoromethyl group, a pyrimidinyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE typically involves multiple steps, including the formation of the pyrimidinyl core, the introduction of the trifluoromethyl group, and the attachment of the pyrazolyl and ethylphenyl groups. Common synthetic routes may involve:
Formation of the Pyrimidinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, a process that involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Pyrazolyl and Ethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or pyrazolyl groups, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing key signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE can be compared with other similar compounds, such as:
N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE: Differing by the presence of a methyl group instead of an ethyl group.
N-[4-(4-ETHYLPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE: Differing by the presence of a difluoromethyl group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C19H20F3N5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H20F3N5/c1-4-13-5-7-14(8-6-13)16-11-17(19(20,21)22)24-18(23-16)26(2)12-15-9-10-27(3)25-15/h5-11H,4,12H2,1-3H3 |
InChI Key |
LGJHKRMXHXGORL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)N(C)CC3=NN(C=C3)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


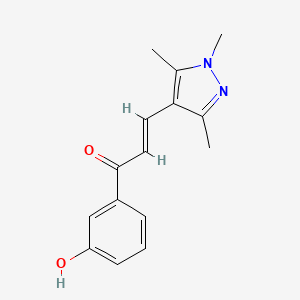
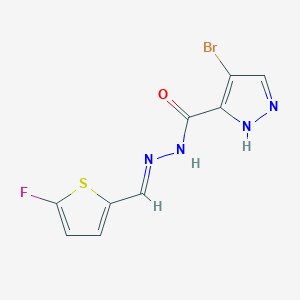
![3-[({(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid](/img/structure/B10914254.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10914266.png)
![N'-[(E)-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B10914267.png)
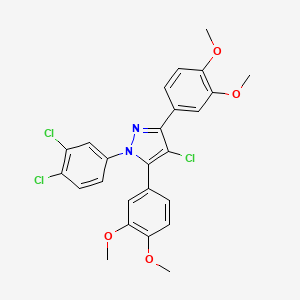
![N,N'-bis[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B10914274.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914279.png)
![1-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914282.png)

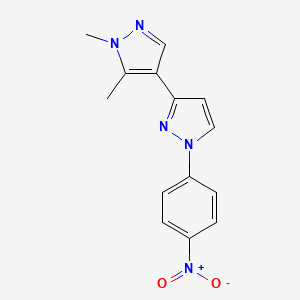
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914307.png)
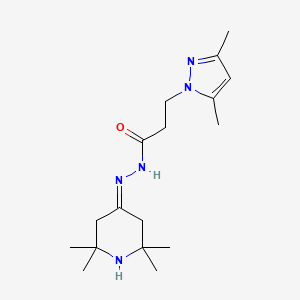
![N-[2-(difluoromethoxy)-5-methylphenyl]-3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10914314.png)
